5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
Description
Properties
IUPAC Name |
5-[3-(cyclobutanecarbonylamino)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(11-3-1-4-11)19-15-6-2-5-12(8-15)13-7-14(17(21)22)10-18-9-13/h2,5-11H,1,3-4H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVQZHMRCHXYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is favored due to its mild and functional group-tolerant conditions . The process involves the use of boron reagents, which are stable, readily prepared, and environmentally benign .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Chemical Transformations
Once synthesized, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid can undergo various chemical transformations:
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Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
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Reduction : The carbonyl group in the cyclobutyl moiety can be reduced using reagents like lithium aluminum hydride to produce alcohol derivatives.
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Nucleophilic Substitution : The compound can react with nucleophiles (e.g., amines or alcohols) at the carbonyl carbon, leading to new derivatives.
Reaction Mechanisms
The mechanisms for the reactions involving this compound typically include:
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Nucleophilic Attack : In reactions where nucleophiles attack electrophilic centers (like carbonyl carbons), classical nucleophilic substitution mechanisms apply.
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Electrophilic Aromatic Substitution : When phenolic compounds are involved, electrophilic aromatic substitution mechanisms are relevant, where electrophiles attack the aromatic ring.
Antimicrobial Activity
Research indicates that derivatives of nicotinic acid exhibit significant antimicrobial properties. The presence of both the nicotinic acid moiety and the cyclobutylcarbonyl group enhances the compound's interaction with microbial targets, potentially disrupting their metabolic processes.
Anticancer Potential
Studies have shown that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of key enzymes or pathways involved in cancer cell proliferation.
Biological Activity Table
| Compound | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Various bacteria | |
| This compound | Anticancer | Cancer cell lines |
Scientific Research Applications
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is extensively used in various fields of scientific research:
Mechanism of Action
The mechanism by which 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid with analogous compounds:
Physicochemical Properties
- Solubility: Methylsulfonyl and trifluoromethoxy derivatives () exhibit higher polarity, enhancing aqueous solubility. The cyclobutylcarbonyl group’s moderate polarity may limit solubility compared to these but improve membrane permeability .
- Thermal Stability: MOF ligands like 5-(3',5'-dicarboxylphenyl)nicotinic acid () require high thermal stability. The target compound’s cyclobutyl group may reduce stability compared to rigid carboxylate substituents .
Biological Activity
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is a compound that integrates features from both nicotinic acid and cyclobutyl derivatives, potentially offering unique biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a nicotinic acid moiety linked to an aromatic ring substituted with a cyclobutylcarbonyl amino group.
Biological Activity Overview
The biological activity of this compound is largely derived from its interactions with biological systems, particularly in relation to its potential pharmacological effects. The following sections summarize key findings regarding its activity.
- Nicotinic Receptor Modulation : As a derivative of nicotinic acid, this compound may influence nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and neuroprotection.
- Lipid Metabolism Regulation : Similar to nicotinic acid, it may exhibit hypolipidemic properties, potentially reducing low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels through mechanisms involving G protein-coupled receptors .
Pharmacological Effects
- Hypolipidemic Effects : Research indicates that compounds related to nicotinic acid can lower triglyceride levels and modulate lipid profiles, which is significant for cardiovascular health .
- Neuroprotective Properties : There is evidence suggesting that nicotinic acid derivatives can have neuroprotective effects, possibly through the enhancement of NAD+ levels, which are vital for cellular energy metabolism and DNA repair processes .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Hypolipidemic | Reduction in LDL-C and triglycerides | |
| Neuroprotection | Potential enhancement of NAD+ levels | |
| nAChR Modulation | Interaction with nicotinic receptors |
Case Study: Hypolipidemic Effects
In a clinical study involving patients with dyslipidemia, a related compound demonstrated significant reductions in LDL and triglyceride levels after administration over a period of 12 weeks. The mechanism was attributed to the activation of G protein-coupled receptors that regulate lipid metabolism .
Case Study: Neuroprotective Effects
Another study examined the neuroprotective effects of nicotinic acid derivatives in models of neurodegeneration. Results showed that these compounds could mitigate neuronal loss and improve cognitive function by enhancing mitochondrial function and reducing oxidative stress markers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
Amide Coupling : React 5-(3-aminophenyl)nicotinic acid with cyclobutylcarbonyl chloride using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in DMF (dimethylformamide) under nitrogen atmosphere.
Optimization : Use triethylamine (TEA) as a base at room temperature (RT) for 24 hours. Monitor reaction progress via LC-MS to confirm intermediate formation.
Purification : Isolate the product via column chromatography (silica gel, eluent: methanol/dichloromethane gradient) followed by recrystallization from ethanol/water.
- Key Considerations : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize unreacted starting material. Confirm purity via HPLC (>95%) using a C18 column with 0.1% TFA in acetonitrile/water .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC (ACN/water + 0.1% TFA, UV detection at 254 nm). Compare retention times with standards.
- Structural Confirmation :
1H NMR (DMSO-d6): Identify aromatic protons (δ 8.5–7.2 ppm), cyclobutyl CH2 groups (δ 2.5–1.8 ppm), and amide NH (δ 10.2 ppm).
FT-IR : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
Mass Spectrometry : ESI-MS for molecular ion [M+H]+ (calculated m/z: ~325.3).
- Data Validation : Cross-reference with analogs like 5-(3-hydroxyphenyl)nicotinic acid (δ 8.3–7.0 ppm for aromatic protons) to resolve ambiguities .
Advanced Research Questions
Q. How does the cyclobutylcarbonyl substituent influence the coordination behavior of this compound in metal-organic framework (MOF) synthesis?
- Methodological Answer :
- Steric and Electronic Effects : The cyclobutyl group introduces steric bulk, potentially limiting ligand flexibility and altering metal-node connectivity (e.g., with Zn²+ or Cu²+). Compare with 5-(3',5'-dicarboxylphenyl)nicotinic acid (DCPN), which forms MOFs with higher porosity due to its smaller substituents.
- Experimental Design :
Synthesize MOFs under solvothermal conditions (DMF, 120°C, 48 hours).
Characterize via PXRD to assess crystallinity and BET surface area analysis to measure porosity.
Use DFT calculations to model ligand-metal binding energies.
- Case Study : DCPN-based MOFs (e.g., TJT-100) exhibit surface areas >1000 m²/g, while bulky substituents may reduce this by ~30% .
Q. What strategies resolve discrepancies in crystallinity data for derivatives of this compound?
- Methodological Answer :
- pH-Dependent Crystallization : Screen crystallization conditions across pH 2–9 using vapor diffusion (e.g., ethanol/water mixtures). Monitor polymorph formation via PXRD.
- Thermal Analysis : Perform DSC (differential scanning calorimetry) to identify phase transitions (e.g., melting points ~200–220°C).
- Contradiction Resolution : If crystallinity varies, re-examine solvent polarity (e.g., DMSO vs. DMF) and annealing protocols (e.g., 100°C for 12 hours under vacuum).
- Reference : Similar hydroxynicotinic acids show distinct crystal habits at pH 5 (needles) vs. pH 7 (plates) .
Q. How can researchers assess the impact of substituents on the compound’s solubility for in vitro biological assays?
- Methodological Answer :
- Solubility Profiling :
logP Measurement : Use the shake-flask method (octanol/water partition coefficient) to estimate hydrophobicity.
Buffer Solubility : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via nephelometry.
- Comparative Analysis : The cyclobutyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., 5-(3-hydroxyphenyl)nicotinic acid, soluble to 15 mM in PBS).
- Mitigation Strategy : Prepare sodium or potassium salts of the carboxylic acid moiety to enhance solubility .
Data Contradiction Analysis
Q. How should conflicting NMR data for the cyclobutyl moiety be interpreted?
- Methodological Answer :
- Stereochemical Considerations : Cyclobutyl rings exhibit puckering, leading to split signals for axial vs. equatorial protons. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.
- Temperature-Dependent Studies : Acquire spectra at 25°C and 60°C; ring-flipping dynamics may coalesce split signals at higher temperatures.
- Reference : For 3-(3,5-dimethylphenyl)phenylacetic acid, axial CH2 protons appear as a multiplet (δ 2.2–2.5 ppm) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
